An In-depth Technical Guide to 4-(1,3-Dioxan-2-yl)phenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(1,3-Dioxan-2-yl)phenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Dioxan-2-yl)phenol is a bifunctional organic molecule that incorporates a phenolic hydroxyl group and a cyclic acetal, specifically a 1,3-dioxane ring. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The phenol moiety provides a handle for a wide range of chemical transformations and is a common pharmacophore in many biologically active compounds, known to exhibit antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] The 1,3-dioxane group serves as a robust protecting group for the aldehyde functionality of its precursor, 4-hydroxybenzaldehyde. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions on other parts of a molecule without unintended interference from the highly reactive aldehyde group. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of 4-(1,3-Dioxan-2-yl)phenol.
Physicochemical and Structural Properties
4-(1,3-Dioxan-2-yl)phenol is a solid at room temperature with a melting point in the range of 122.5-124 °C.[4] Its chemical structure combines the aromaticity of the phenol ring with the saturated, six-membered heterocyclic system of the 1,3-dioxane.
Structural Formula
Caption: Chemical structure of 4-(1,3-Dioxan-2-yl)phenol.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 6052-80-8 | [5][6] |
| Molecular Formula | C₁₀H₁₂O₃ | [5][6] |
| Molecular Weight | 180.20 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Melting Point | 122.5-124 °C | [4] |
| Boiling Point (Predicted) | 325.9 ± 37.0 °C | [4] |
| Density (Predicted) | 1.192 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.76 ± 0.30 | [4] |
| XlogP (Predicted) | 1.3 | [3] |
Synthesis and Purification
The synthesis of 4-(1,3-Dioxan-2-yl)phenol is a classic example of acetal formation, where the aldehyde group of 4-hydroxybenzaldehyde is protected by reacting it with 1,3-propanediol.
Reaction Scheme
Caption: General synthesis of 4-(1,3-Dioxan-2-yl)phenol.
Experimental Protocol: Acetal Formation
The following is a generalized protocol based on established methods for the synthesis of related 1,3-dioxolanes and acetal protection.[7]
Materials:
-
4-Hydroxybenzaldehyde
-
1,3-Propanediol (1.1 - 1.5 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Montmorillonite K10)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxybenzaldehyde, the chosen anhydrous solvent, and 1,3-propanediol.
-
Catalysis: Add a catalytic amount of the acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically when water is no longer being collected or TLC indicates the consumption of the starting material), cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the 1,3-dioxane ring.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Phenolic Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
Dioxane Ring Protons:
-
A singlet for the methine proton at the 2-position of the dioxane ring (acetal proton), typically in the range of δ 5.5-6.0 ppm.
-
Multiplets for the methylene protons at the 4- and 6-positions of the dioxane ring.
-
A multiplet for the methylene protons at the 5-position of the dioxane ring.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the dioxane ring.
-
Dioxane Ring Carbons:
-
The acetal carbon (C-2) will appear in the range of δ 95-105 ppm.
-
The methylene carbons (C-4, C-6) adjacent to the oxygen atoms will resonate in the δ 60-70 ppm region.
-
The methylene carbon at C-5 will be found further upfield.
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
-
O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.[8]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.[8]
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[8]
-
C-O Stretch (Acetal and Phenol): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 180.
-
Key Fragmentation: Fragmentation patterns may include the loss of the dioxane ring or cleavage of the C-O bonds within the acetal. Predicted m/z values for common adducts include [M+H]⁺ at 181.08592 and [M+Na]⁺ at 203.06786.[3]
Key Chemical Reactions
Deprotection of the Aldehyde
The primary utility of the 1,3-dioxane group is its role as a protecting group. It can be readily removed under acidic conditions to regenerate the aldehyde functionality of 4-hydroxybenzaldehyde.
Caption: Acid-catalyzed deprotection of the aldehyde.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is available for a variety of chemical transformations, such as etherification, esterification, and electrophilic aromatic substitution, while the aldehyde is protected.
Applications in Drug Development and Research
The structure of 4-(1,3-Dioxan-2-yl)phenol makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of pharmaceutical compounds where a 4-hydroxybenzaldehyde moiety is required, but the aldehyde needs to be masked during intermediate synthetic steps.[7][9]
-
Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties.[2][3] The parent molecule, 4-hydroxybenzaldehyde, has been investigated for its ability to reduce oxidative stress.[1][3] Derivatives such as 4-(1,3-Dioxan-2-yl)phenol can be used in structure-activity relationship (SAR) studies to develop novel antioxidants.
-
Antimicrobial Agents: Benzaldehyde and its hydroxylated derivatives have demonstrated antimicrobial and antifungal activities.[5][10] They are thought to act by disrupting the cell membrane of microorganisms.[10] 4-(1,3-Dioxan-2-yl)phenol can be used as a precursor to synthesize novel antimicrobial agents.
Safety and Handling
Detailed safety information for 4-(1,3-Dioxan-2-yl)phenol is not extensively documented. However, based on its structure, precautions similar to those for handling phenols and related aromatic compounds should be taken.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
4-(1,3-Dioxan-2-yl)phenol is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its primary role as a protected form of 4-hydroxybenzaldehyde allows for selective chemical manipulations, making it an important intermediate in the synthesis of complex molecules. The inherent biological potential of the phenolic scaffold suggests that derivatives of this compound may hold promise in the development of new therapeutic agents, particularly in the areas of antioxidant and antimicrobial research. This guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and professionals in the field.
References
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A. M. El-Saeed, W. M. M. El-Sayed, R. M. El-Kholy, A. M. El-Bardan, and M. F. El-Kafrawy, "Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile," Chemistry Central Journal, vol. 6, no. 1, p. 111, 2012.
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C.-H. Yang, C.-W. Hsieh, Y.-C. Lin, Y.-C. Chen, and C.-H. Kuo, "3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products," Acta Tropica, vol. 221, p. 106001, 2021.
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DergiPark, "INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID," Oct. 18, 2019. [Online]. Available: [Link]. [Accessed: Jan. 16, 2026].
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E. A. G. B. Evangelia, A. G. V. Athanasios, G. S. George, and C. S. Sotiris, "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds," Molecules, vol. 13, no. 4, pp. 847–863, 2008.
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PubChemLite, "4-(1,3-dioxan-2-yl)phenol (C10H12O3)," [Online]. Available: [Link]. [Accessed: Jan. 16, 2026].
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